

Spectroscopic Profile of Disperse Yellow 86: A Technical Guide

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Compound of Interest

Compound Name: *Disperse Yellow 86*

Cat. No.: *B076884*

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Introduction

Disperse Yellow 86 is a disperse dye belonging to the nitrodiphenylamine class of compounds. Its chemical formula is $C_{16}H_{19}N_3O_5S$, and its IUPAC name is 4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide. The unique structural features of this dye, including the nitro group, sulfonamide moiety, and the substituted diphenylamine backbone, give rise to its characteristic yellow color and its properties as a disperse dye used in the textile industry. This technical guide provides a summary of the expected spectroscopic data (UV-Vis, NMR, and IR) for **Disperse Yellow 86**, based on the analysis of structurally similar compounds, due to the limited availability of specific experimental data for this particular dye in publicly accessible literature. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Chemical Structure:

- IUPAC Name: 4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide
- CAS Number: 12223-97-1
- Molecular Formula: $C_{16}H_{19}N_3O_5S$
- Molecular Weight: 365.41 g/mol

Spectroscopic Data (Expected)

The following tables summarize the anticipated spectroscopic data for **Disperse Yellow 86**.

These predictions are based on the known spectral characteristics of analogous compounds containing similar functional groups and structural motifs.

UV-Visible Spectroscopy

The UV-Vis spectrum of **Disperse Yellow 86** is expected to exhibit absorption bands in the visible region, which is responsible for its yellow color. The electronic transitions contributing to these absorptions are likely $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions within the conjugated system of the molecule, influenced by the electron-withdrawing nitro group and the electron-donating amino and ethoxy groups.

Parameter	Expected Value	Solvent
λ_{max}	~400 - 450 nm	Dichloromethane or similar organic solvent

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are crucial for confirming the molecular structure of **Disperse Yellow 86**. The expected chemical shifts are influenced by the electronic environment of each nucleus.

^1H NMR Spectroscopy

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{OCH}_2\text{CH}_3$	~1.4	Triplet	3H
$-\text{N}(\text{CH}_3)_2$	~2.7	Singlet	6H
$-\text{OCH}_2\text{CH}_3$	~4.1	Quartet	2H
Aromatic Protons	~6.9 - 8.5	Multiplets/Doublets	7H
$-\text{NH-}$	~9.5 - 10.5	Singlet (broad)	1H

¹³C NMR Spectroscopy

Carbon Atom	Expected Chemical Shift (δ , ppm)
-OCH ₂ CH ₃	~15
-N(CH ₃) ₂	~38
-OCH ₂ CH ₃	~64
Aromatic Carbons	~115 - 155
Carbon attached to Nitro group	~140 - 150
Carbon attached to Sulfonamide	~135 - 145

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the **Disperse Yellow 86** molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (secondary amine)	3300 - 3500	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
N=O Stretch (nitro group, asymmetric)	1500 - 1550	Strong
N=O Stretch (nitro group, symmetric)	1300 - 1370	Strong
S=O Stretch (sulfonamide, asymmetric)	1300 - 1350	Strong
S=O Stretch (sulfonamide, symmetric)	1150 - 1180	Strong
C-O Stretch (ether)	1200 - 1270	Strong
C-N Stretch	1250 - 1350	Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a disperse dye such as **Disperse Yellow 86**.

UV-Visible Spectroscopy

- Sample Preparation: A dilute solution of **Disperse Yellow 86** is prepared by dissolving a precisely weighed amount of the dye in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or ethanol) to a final concentration in the micromolar range.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Measurement: The spectrophotometer is first blanked with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of approximately 200 to 800 nm.

- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

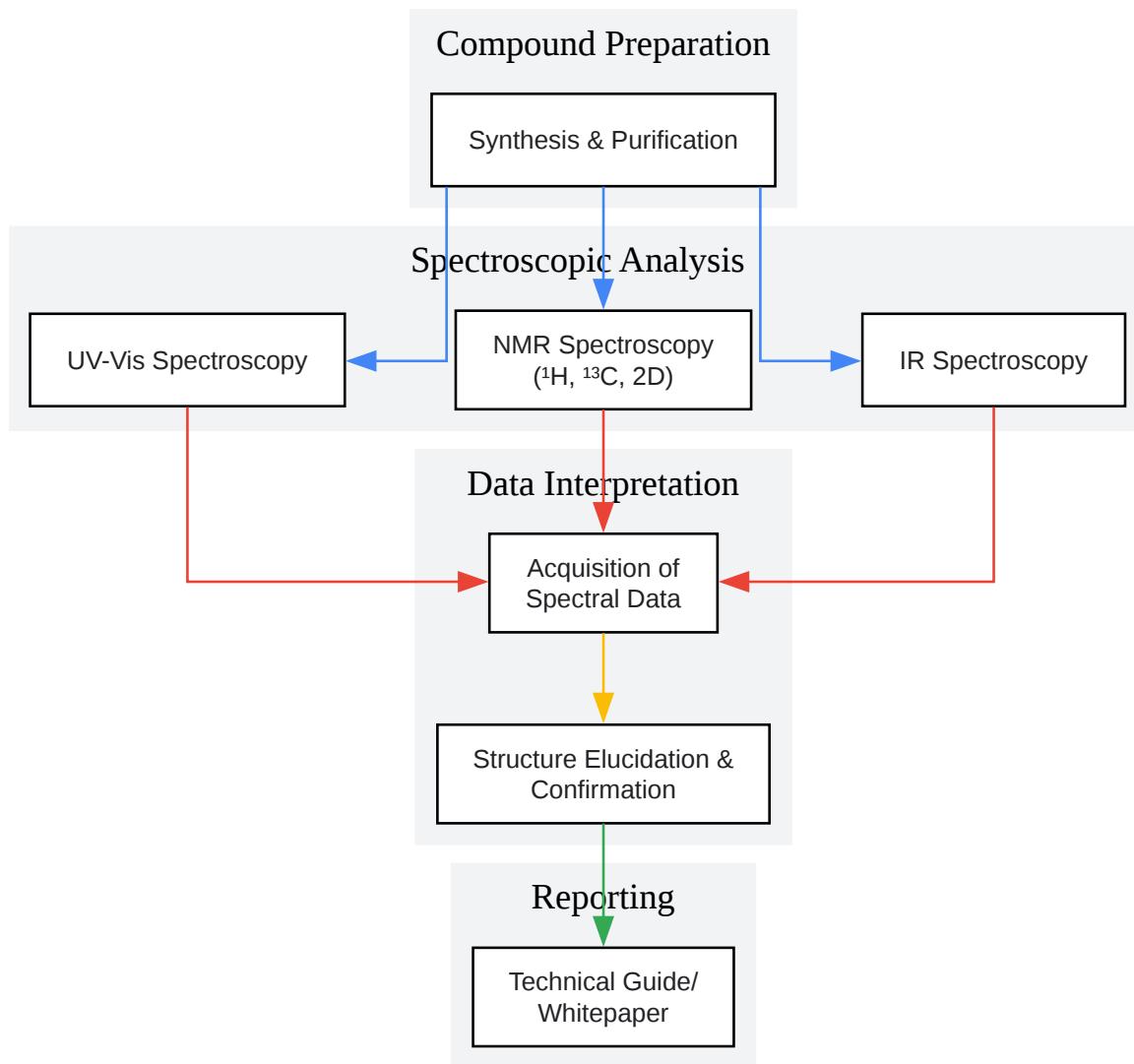
- Sample Preparation: Approximately 5-10 mg of the **Disperse Yellow 86** sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Measurement: Both ^1H and ^{13}C NMR spectra are acquired. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
- Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. The multiplicity (singlet, doublet, triplet, etc.) and integration of the proton signals are also determined.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered dye is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Measurement: A background spectrum of the empty ATR crystal or the pure KBr pellet is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} .
- Data Analysis: The positions of the absorption bands (in wavenumbers, cm^{-1}) are identified and assigned to the corresponding functional group vibrations.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide for **Disperse Yellow 86** are expected values based on the analysis of structurally related compounds and general principles of spectroscopy. Experimental values may vary depending on the specific conditions of measurement, such as solvent, concentration, and instrumentation. For definitive characterization, it is recommended to obtain experimental spectra of a purified sample of **Disperse Yellow 86**.

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